![molecular formula C14H12N4OS B2999310 N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 478247-96-0](/img/structure/B2999310.png)
N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
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Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that contain a pyrimidine ring fused with a thiophene ring . They are structural analogs of purines and are widely represented in medicinal chemistry due to their various biological activities .
Synthesis Analysis
Thieno[2,3-d]pyrimidines can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a thiophene ring . The electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
Thieno[2,3-d]pyrimidines can undergo various chemical reactions. For example, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 250–251 °C .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anti-inflammatory Properties : Thienopyrimidine derivatives have been synthesized and shown significant antimicrobial and anti-inflammatory activities. The introduction of different groups into the thieno[2,3-d]pyrimidine heterocyclic ring enhances its biological activities, making these compounds potent against fungi, bacteria, and inflammation (Tolba, El-Dean, Ahmed, & Hassanien, 2018).
Antioxidant Activity : A study on the synthesis of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant in vitro antioxidant activity. The presence of electron-donating substituents on the thienopyrimidine ring was found to enhance the radical scavenging activity (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Antitumor Activity : Thienopyrimidine linked rhodanine derivatives have been prepared and screened for their in vitro antimicrobial activity. Some compounds demonstrated significant antibacterial potency against various bacteria and better antifungal potency against different fungi, highlighting their potential as antitumor agents (Kerru, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Inhibition of Kinases : Novel N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues have been designed and synthesized, showing inhibitory potency against protein kinases such as CLK1 and DYRK1A. These compounds are promising for the development of new pharmacological inhibitors (Loidreau, Marchand, Dubouilh-Benard, Nourrisson, Duflos, Loaëc, Meijer, & Besson, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-phenylmethoxy-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-2-4-11(5-3-1)8-19-18-10-16-13-12-6-7-20-14(12)17-9-15-13/h1-7,9-10H,8H2,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCGDTYDYBZBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONC=NC2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CON/C=N\C2=C3C=CSC3=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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